3-(3-fluorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Description
3-(3-fluorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H15FN2O2S and its molecular weight is 366.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- Various substituted thieno[2,3-d]pyrimidines, including those similar to the specified compound, were synthesized and evaluated for their antibacterial properties. These compounds were synthesized using methods involving the treatment of diethane with ethyl cynoacetate and subsequent reactions with aromatic amines and aminophenols. The synthesized compounds were characterized by various spectroscopic techniques (More, Chandra, Nargund, & Nargund, 2013).
Structural Analysis and Molecular Interactions
- A study on 2-butylamino-3-(4-fluorophenyl)-6,8-diphenyl-3,5,6,8-tetrahydro-4H-thiopyrano[4′,3′:4,5]thieno[2,3-d]pyrimidin-4-one, a compound structurally similar to the one , analyzed its crystal structure, revealing details about its molecular conformation and interactions. The study provided insights into the weak intermolecular hydrogen bonds and π–π interactions within the crystal structure (Li, Li, Wang, & Zhong, 2007).
Synthesis for Receptor Antagonist Application
- Thieno[2,3-d]pyrimidine-2,4-dione derivatives were synthesized and studied as human GnRH receptor antagonists to treat reproductive diseases. This research identified key structural features essential for good receptor binding activity, including specific substituents on the core structure (Guo et al., 2003).
Exploration of Molecular Properties
- The synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives and their spectral and computational analysis were reported. This study provided valuable information on the electronic structures, vibrational frequencies, and interactions of these compounds, contributing to the understanding of their chemical properties (Ashraf et al., 2019).
properties
IUPAC Name |
3-(3-fluorophenyl)-1-[(2-methylphenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S/c1-13-5-2-3-6-14(13)12-22-17-9-10-26-18(17)19(24)23(20(22)25)16-8-4-7-15(21)11-16/h2-11,17-18H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYVVIMKNSKNCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-fluorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione |
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